molecular formula C13H15NO3 B11767066 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B11767066
M. Wt: 233.26 g/mol
InChI Key: BAAYNFFRLIIZIL-UHFFFAOYSA-N
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Description

5-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isobenzofuran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the condensation of ninhydrin with amino derivatives under mild conditions. For instance, a one-pot synthesis method can be employed where ninhydrin reacts with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties may be leveraged in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones
  • 3H-spiro[isobenzofuran-1,3’-pyrazole] derivatives

Uniqueness

5-Methoxy-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific combination of an isobenzofuran and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

6-methoxyspiro[2-benzofuran-3,4'-piperidine]-1-one

InChI

InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)12(15)17-13(11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3

InChI Key

BAAYNFFRLIIZIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCNCC3)OC2=O

Origin of Product

United States

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